molecular formula C20H22N2O2 B1202649 (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone CAS No. 569329-55-1

(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone

Número de catálogo: B1202649
Número CAS: 569329-55-1
Peso molecular: 322.4 g/mol
Clave InChI: SRFCUPVBYYAMIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone typically involves the reaction of 6-methoxyquinoline with a quinuclidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting specific diseases, including cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

  • Studies indicate that this compound may act as an enzyme inhibitor or receptor modulator, which is crucial for therapeutic applications .
  • The compound's structural similarity to known drugs suggests potential efficacy in treating conditions like malaria and other parasitic infections .

Biological Research

In biological research, (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is investigated for its antiproliferative activities against various cancer cell lines.

Case Studies :

  • A study demonstrated its effectiveness against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29), indicating its potential as an anticancer agent .

Agricultural Applications

The compound is used in the synthesis of agrochemicals, particularly those targeting insect vectors of diseases like malaria and dengue.

Research Insights :

  • Recent studies have synthesized quinoline derivatives that exhibit significant larvicidal properties against mosquito larvae, showcasing the compound's potential in pest control strategies .

Mecanismo De Acción

The mechanism of action of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Actividad Biológica

The compound (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is a derivative of quinoline known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2} with a molecular weight of 324.42 g/mol. The compound exhibits solubility in various solvents including ethanol and chloroform, and it has been characterized using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-Cancer Properties

The compound has also been evaluated for its anti-cancer effects. In a study examining its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it showed promising results with IC50 values in the low micromolar range.

Cell Line IC50 (µM)
MCF-78.5
A54912.3

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle .

Neuropharmacological Effects

In addition to its antimicrobial and anti-cancer properties, this compound has shown potential neuropharmacological effects. It was found to inhibit acetylcholinesterase, suggesting possible applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A recent study published in Molecules evaluated the antimicrobial activity of this compound against a panel of pathogens. The results confirmed its effectiveness, particularly against resistant strains, highlighting its potential in clinical applications .
  • Cancer Cell Studies : Research conducted on the MCF-7 cell line demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls, supporting its role as an anti-cancer agent .
  • Neuroprotective Effects : An investigation into its neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage, which is crucial for developing therapies for neurodegenerative diseases .

Propiedades

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCUPVBYYAMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274485
Record name 6′-Methoxy-9-rubanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569329-55-1, 14528-53-1
Record name 6′-Methoxy-9-rubanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-methoxycinchonan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of benzophenone (1.12 kg) in toluene (4 L) was treated with quinine (1.00 kg) and potassium t-butoxide (871 g). The resulting mixture was heated to reflux for six hours, then allowed to cool to room temperature. After about 18 hours, this mixture was cooled to a temperature of about 10° C. to about 15° C. This cold mixture was treated with 2 N hydrochloric acid (4 L) at a rate such that the temperature of the mixture was less than 30° C. The resulting mixture was treated with additional 2 N hydrochloric acid (3 L) and the phases separated. The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L). The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C., and the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L). The resulting mixture was stirred at about 5° C. to about 20° C. for one hour. The crystalline material was removed by filtration, rinsed with water (2×1 L), and dried in vacuo at 50° C. to give 1.02 kg of quininone.
Quantity
1.12 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
871 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 2
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 3
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 6
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.